molecular formula C11H14O6S B3070058 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid CAS No. 100059-84-5

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid

Cat. No.: B3070058
CAS No.: 100059-84-5
M. Wt: 274.29 g/mol
InChI Key: KRBIPGZIRGLRBB-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is a sulfonated phenylpropanoic acid derivative characterized by a benzenesulfonyl group substituted with methoxy groups at positions 3 and 4 of the aromatic ring. This compound is structurally distinct due to the sulfonyl (-SO₂-) linker, which confers unique electronic and steric properties compared to carboxylic acid derivatives.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBIPGZIRGLRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and the linker group (e.g., sulfonyl vs. carboxylic acid). Below is a comparative analysis:

Compound Substituents Key Activities References
3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid 3,4-dimethoxybenzenesulfonyl Limited direct data; inferred stability and solubility from sulfonyl group
3-(3,4-Dimethoxyphenyl)propanoic acid 3,4-dimethoxyphenylpropanoic acid Stimulates γ-globin expression; used in anemia treatment
3-(3,4-Dihydroxyphenyl)propanoic acid 3,4-dihydroxyphenylpropanoic acid Antioxidant (via HAT/ET mechanisms); anti-inflammatory, anti-diabetic effects
3-(4-Hydroxyphenyl)propanoic acid 4-hydroxyphenylpropanoic acid Precursor to 4-hydroxyphenylacetic acid; potential neuroprotective activity
3-(3,4-Difluorophenyl)propanoic acid 3,4-difluorophenylpropanoic acid No direct activity data; structural analog for drug development

Physicochemical Properties

  • Solubility and Stability: Sulfonyl-containing compounds (e.g., this compound) exhibit higher aqueous solubility compared to carboxylic acid analogs due to the polar sulfonyl group . Methoxy substituents (e.g., in 3-(3,4-dimethoxyphenyl)propanoic acid) enhance lipophilicity, improving membrane permeability .

Key Research Findings

  • Antioxidant SAR: Esters of 3-(3,4-dihydroxyphenyl)propanoic acid with longer alkyl chains (e.g., phenpropyl) show superior radical scavenging activity compared to phenethyl esters .
  • Metabolite Bioactivity: 3-(3,4-Dihydroxyphenyl)acetic acid, a metabolite of 3-(3,4-dihydroxyphenyl)propanoic acid, inhibits colon cancer cell proliferation more effectively than its parent compound .
  • Therapeutic Potential: 3-(3,4-Dimethoxyphenyl)propanoic acid increases fetal hemoglobin levels by 2–3 fold in murine models, highlighting its clinical relevance for sickle cell disease .

Biological Activity

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is a compound characterized by its unique structural features, including a sulfonyl group and a propanoic acid moiety. These functional groups endow it with distinctive chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H15O5S
  • CAS Number : 100059-84-5

This compound is notable for its aromatic ring, which is substituted with two methoxy groups and a sulfonyl group, contributing to its reactivity and interaction with biological systems.

The primary target of this compound is the aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, influencing their levels and activity within cells.

Mode of Action

The compound interacts with the enzyme by potentially altering its function, which may lead to changes in the metabolic pathways associated with aromatic amino acids. The biochemical pathways affected include:

  • Amino Acid Metabolism : Modulation of levels of phenylalanine, tyrosine, and tryptophan.
  • Neurotransmitter Synthesis : Impact on dopamine and serotonin synthesis due to altered amino acid availability.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory responses by influencing cytokine production.
  • Antitumor Activity : Preliminary investigations indicate potential anticancer properties through apoptosis induction in cancer cell lines.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging ability compared to standard antioxidants.
  • Anti-inflammatory Mechanism :
    • In vitro experiments demonstrated that treatment with the compound reduced IL-6 and TNF-alpha levels in macrophages stimulated with LPS, suggesting an anti-inflammatory mechanism.
  • Antitumor Effects :
    • A case study involving human cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis, indicating potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
This compoundSulfonyl + Propanoic AcidAntioxidant, Anti-inflammatory
3-(3,4-Dimethoxyphenyl)propionic acidLacks sulfonyl groupLimited biological activity
3-(3,4-Dimethoxybenzenesulfonyl)acetic acidAcetic acid instead of propanoic acidDifferent reactivity and activity

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(3,4-dimethoxybenzenesulfonyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of sulfonyl-containing propanoic acids typically involves two key steps: (1) introducing the sulfonyl group via sulfonation or coupling reactions (e.g., using sulfonic acid derivatives) and (2) constructing the propanoic acid moiety. For example, β-lactone ring-opening with phenols (e.g., 3,4-dimethoxyphenol) can yield propanoic acid derivatives, though yields may vary depending on catalysts and temperature (49–72% for analogous compounds) . Optimization of sulfonation conditions (e.g., SO₃·Py complex in anhydrous DMF) is critical to avoid side reactions. Post-synthetic purification via recrystallization or HPLC is recommended for isolating high-purity products.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of dimethoxybenzene (δ 3.8–3.9 ppm for methoxy groups), sulfonyl protons (δ 7.5–8.5 ppm for aromatic protons), and propanoic acid protons (δ 2.5–3.0 ppm for CH₂ groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M-H]⁻ ion at m/z calculated for C₁₁H₁₃O₆S⁻: 297.0382).
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1150 cm⁻¹ (S=O stretch) validate functional groups.
    Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation.
  • Store in a cool, dry environment away from oxidizing agents.
  • Dispose of waste via approved hazardous waste protocols (refer to SDS guidelines for analogous sulfonates) .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its metabolic stability compared to non-sulfonated analogs?

  • Methodological Answer : The sulfonyl group enhances metabolic stability by resisting phase I transformations (e.g., demethylation or dehydroxylation) observed in methoxy-phenylpropanoic acids . To validate:

  • Conduct in vitro hepatic microsome assays with LC-MS/MS to track metabolites.
  • Compare degradation rates with analogs like 3-(3,4-dimethoxyphenyl)propanoic acid.
  • Note: Sulfonates are often excreted unchanged or as glucuronides, unlike esters or amides .

Q. How can contradictory data on the biological activity of sulfonated propanoic acids be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, concentration). To address:

  • Standardize protocols : Use consistent cell lines (e.g., HepG2 for liver studies) and controls.
  • Dose-response curves : Establish EC₅₀ values across multiple replicates.
  • Mechanistic studies : Employ siRNA knockdowns or enzyme inhibitors (e.g., CYP450 inhibitors) to identify metabolic pathways .
  • Comparative analysis : Benchmark against structurally validated compounds like 3,4-dihydroxybenzoic acid .

Q. What experimental approaches can elucidate the antioxidant potential of this compound?

  • Methodological Answer :

  • DPPH/ABTS assays : Quantify radical scavenging activity (IC₅₀ values).
  • Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in oxidative stress models (e.g., H₂O₂-treated cells).
  • Comparative studies : Contrast with known antioxidants (e.g., dihydrocaffeic acid) to contextualize efficacy .

Key Considerations for Experimental Design

  • Synthesis : Prioritize anhydrous conditions for sulfonation to minimize hydrolysis.
  • Metabolic Profiling : Use isotopically labeled (¹³C/²H) compounds to trace degradation pathways.
  • Data Reproducibility : Validate findings across independent labs using shared protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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